molecular formula C21H18ClNO4S B11631750 N-[(4-chlorophenyl)sulfonyl]-2-methoxy-N-(4-methylphenyl)benzamide

N-[(4-chlorophenyl)sulfonyl]-2-methoxy-N-(4-methylphenyl)benzamide

Cat. No.: B11631750
M. Wt: 415.9 g/mol
InChI Key: JCGHQWYLAHCCGA-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzenesulfonyl)-2-methoxy-N-(4-methylphenyl)benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorobenzenesulfonyl group, a methoxy group, and a methylphenyl group attached to a benzamide core. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzenesulfonyl)-2-methoxy-N-(4-methylphenyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-methoxybenzoic acid in the presence of a base such as triethylamine. This is followed by the coupling of the resulting intermediate with 4-methylphenylamine under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions: N-(4-Chlorobenzenesulfonyl)-2-methoxy-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N-(4-Chlorobenzenesulfonyl)-2-methoxy-N-(4-methylphenyl)benzamide is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzenesulfonyl)-2-methoxy-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of protein synthesis, disruption of cell membrane integrity, or interference with signal transduction processes.

Comparison with Similar Compounds

  • N-(4-Chlorobenzenesulfonyl)-2-(4-methylphenoxy)-N-(4-methylphenyl)acetamide
  • N-(4-Chlorophenyl)-3-methylbenzenesulfonamide
  • N-(4-Chlorobenzenesulfonyl)-3,4,5-trimethoxy-N-(4-methylphenyl)benzamide

Comparison: N-(4-Chlorobenzenesulfonyl)-2-methoxy-N-(4-methylphenyl)benzamide is unique due to the presence of both methoxy and methylphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C21H18ClNO4S

Molecular Weight

415.9 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfonyl-2-methoxy-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C21H18ClNO4S/c1-15-7-11-17(12-8-15)23(21(24)19-5-3-4-6-20(19)27-2)28(25,26)18-13-9-16(22)10-14-18/h3-14H,1-2H3

InChI Key

JCGHQWYLAHCCGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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